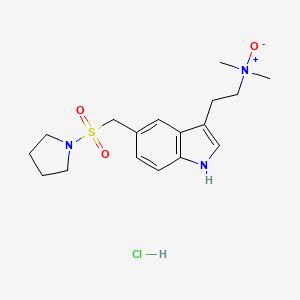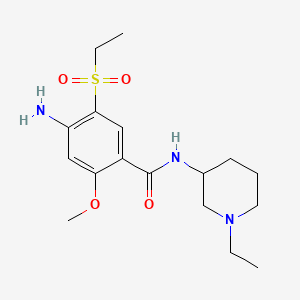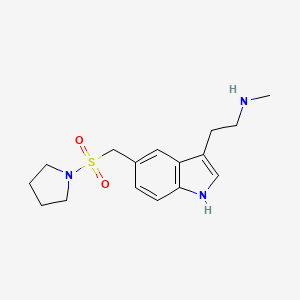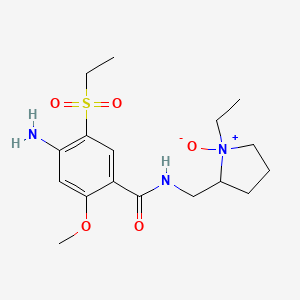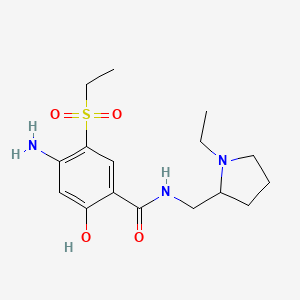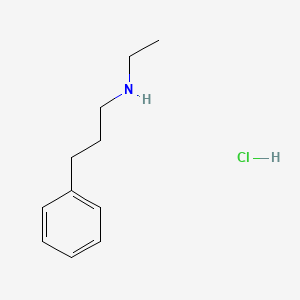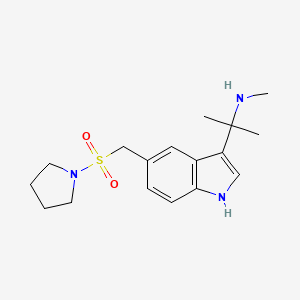
シチジン二リン酸エタノールアミン (CDPEA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine Diphosphate Ethanolamine is a nucleotide derivative that plays a crucial role in the biosynthesis of phosphatidylethanolamine, a key component of cell membranes. This compound is involved in various biological processes, including membrane formation and repair, and is essential for maintaining cellular integrity and function.
科学的研究の応用
Cytidine Diphosphate Ethanolamine has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phospholipids and other complex molecules.
Biology: It plays a role in studying membrane dynamics and cellular processes.
Medicine: It is investigated for its potential neuroprotective effects and its role in treating neurodegenerative diseases.
Industry: It is used in the production of liposomes and other lipid-based delivery systems for pharmaceuticals.
作用機序
Target of Action
Cytidine Diphosphate Ethanolamine (CDPEA) is an intermediate in the generation of phosphatidylcholine and phosphatidylethanolamine from choline, a common biochemical process in cell membranes . The primary targets of CDPEA are the enzymes involved in these pathways, including choline kinase (CK), CTP:phosphocholine cytidylyltransferase, and choline/ethanolamine phosphotransferase .
Mode of Action
CDPEA interacts with its targets to facilitate the synthesis of phosphatidylcholine and phosphatidylethanolamine. It serves as the phosphocholine donor to 1,2-diacylglycerol (DAG) to form phosphatidylcholine . The final step is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolamine phosphotransferase (EPT), which forms phosphatidylethanolamine from CDP-Ethanolamine and DAG .
Biochemical Pathways
CDPEA is involved in the CDP-choline and CDP-ethanolamine pathways, collectively known as the Kennedy pathway . These pathways are responsible for the biosynthesis of phosphatidylcholine and phosphatidylethanolamine, respectively. The CDP-choline pathway begins with the uptake of exogenous choline into the cell, followed by a series of enzymatic reactions to form phosphatidylcholine . The CDP-ethanolamine pathway, on the other hand, is responsible for the synthesis of phosphatidylethanolamine .
Pharmacokinetics
Information on the pharmacokinetics of CDPEA is limited. It is known that citicoline, a related compound, has a high oral bioavailability of 90% and is excreted via respiration (as co2) and urine
Result of Action
The action of CDPEA results in the synthesis of phosphatidylcholine and phosphatidylethanolamine, essential components of cell membranes . These phospholipids play crucial roles in cell structure and function, including cell signaling, membrane integrity, and lipid metabolism .
Action Environment
The action of CDPEA is influenced by various environmental factors. For instance, the availability of choline, a precursor in the CDP-choline pathway, can affect the synthesis of phosphatidylcholine . Additionally, the activity of the enzymes involved in these pathways can be influenced by factors such as pH, temperature, and the presence of cofactors
生化学分析
Biochemical Properties
Cytidine Diphosphate Ethanolamine participates in biochemical reactions involving the synthesis of phosphatidylethanolamine . It interacts with enzymes such as choline/ethanolamine phosphotransferase , which catalyzes the final step of de novo phosphatidylethanolamine synthesis . The nature of these interactions involves the transfer of the ethanolamine phosphate group from Cytidine Diphosphate Ethanolamine to diacylglycerol .
Cellular Effects
Cytidine Diphosphate Ethanolamine has significant effects on various types of cells and cellular processes. It influences cell function by contributing to the synthesis of phosphatidylethanolamine, a major inner-membrane lipid in the plasma and mitochondrial membranes . This lipid plays a particularly important role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cytidine Diphosphate Ethanolamine involves its conversion to phosphatidylethanolamine. This process occurs in the endoplasmic reticulum and involves the enzyme choline/ethanolamine phosphotransferase . The resulting phosphatidylethanolamine can then exert its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Metabolic Pathways
This pathway converts exogenous ethanolamine to phosphatidylethanolamine through three enzymatic steps .
Transport and Distribution
Cytidine Diphosphate Ethanolamine is transported and distributed within cells and tissues as part of its role in phosphatidylethanolamine synthesis . Specific information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently limited.
Subcellular Localization
Cytidine Diphosphate Ethanolamine is involved in processes that occur in the endoplasmic reticulum, where it contributes to the synthesis of phosphatidylethanolamine . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.
準備方法
Synthetic Routes and Reaction Conditions
Cytidine Diphosphate Ethanolamine can be synthesized through the reaction of cytidine triphosphate with ethanolamine phosphate, catalyzed by the enzyme ethanolaminephosphate cytidylyltransferase. This reaction typically occurs under physiological conditions, with the enzyme facilitating the transfer of the cytidine diphosphate group to ethanolamine phosphate .
Industrial Production Methods
In industrial settings, the production of Cytidine Diphosphate Ethanolamine involves the fermentation of microorganisms that express the necessary enzymes for its biosynthesis. The process includes the extraction and purification of the compound from the microbial culture, ensuring high purity and yield .
化学反応の分析
Types of Reactions
Cytidine Diphosphate Ethanolamine primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions where the ethanolamine group is replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in the reactions involving Cytidine Diphosphate Ethanolamine include cytidine triphosphate, ethanolamine phosphate, and various enzymes such as ethanolaminephosphate cytidylyltransferase. These reactions typically occur under mild, aqueous conditions that mimic the physiological environment .
Major Products Formed
The major product formed from the reaction of Cytidine Diphosphate Ethanolamine is phosphatidylethanolamine, a vital phospholipid in cell membranes. This product is essential for various cellular processes, including membrane fusion and signaling .
類似化合物との比較
Similar Compounds
Cytidine Diphosphate Choline: Similar to Cytidine Diphosphate Ethanolamine, it is involved in the synthesis of phosphatidylcholine, another essential phospholipid.
Phosphatidylethanolamine: The direct product of Cytidine Diphosphate Ethanolamine, it plays a similar role in membrane structure and function.
Phosphatidylcholine: Synthesized from Cytidine Diphosphate Choline, it is another major component of cell membranes.
Uniqueness
Cytidine Diphosphate Ethanolamine is unique in its specific role in the synthesis of phosphatidylethanolamine, which is crucial for membrane curvature and fusion. Its involvement in the Kennedy pathway distinguishes it from other nucleotide derivatives and highlights its importance in cellular processes .
特性
CAS番号 |
3038-18-8 |
|---|---|
分子式 |
C11H20N4O11P2 |
分子量 |
446.25 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


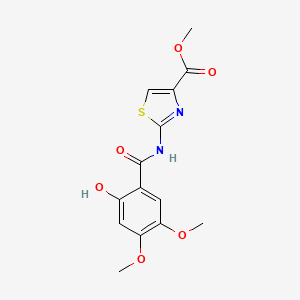
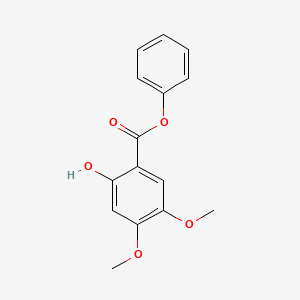
![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
